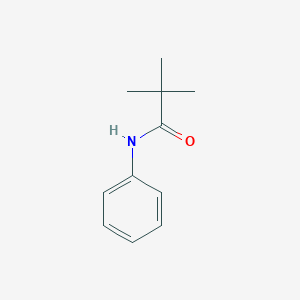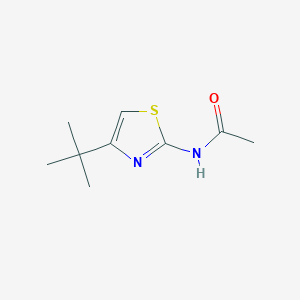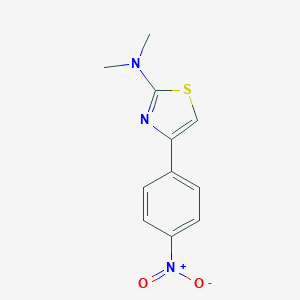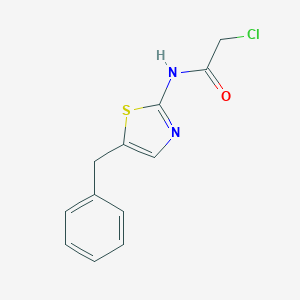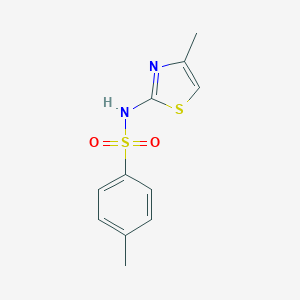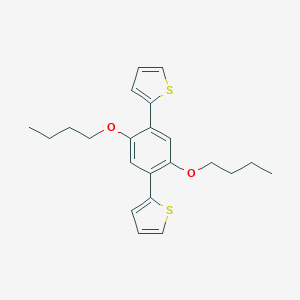
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is an organic compound that belongs to the class of conjugated polymers. It is composed of a benzene ring substituted with two thienyl groups and two butoxy groups. This compound is of significant interest due to its unique electrochemical and optical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene can be synthesized through a series of organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thienyl or butoxy groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of conjugated polymers with electrochromic properties.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which 2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene exerts its effects is primarily related to its ability to undergo reversible redox reactions. The compound’s electrochemical properties allow it to switch between different oxidation states, which is crucial for its use in electrochromic devices. The molecular targets and pathways involved include the π-conjugated system of the benzene and thienyl rings, which facilitate electron transfer and charge transport .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-thienyl)-2,5-difluorobenzene: Similar structure but with fluorine atoms instead of butoxy groups.
1,4-Bis(2-(3,4-ethylenedioxy)thienyl)benzene: Contains ethylenedioxy groups, offering different electrochemical properties.
Uniqueness
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is unique due to its butoxy substituents, which enhance its solubility and processability compared to other similar compounds. This makes it particularly suitable for applications in flexible electronics and other advanced materials.
Properties
Molecular Formula |
C22H26O2S2 |
|---|---|
Molecular Weight |
386.6g/mol |
IUPAC Name |
2-(2,5-dibutoxy-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C22H26O2S2/c1-3-5-11-23-19-15-18(22-10-8-14-26-22)20(24-12-6-4-2)16-17(19)21-9-7-13-25-21/h7-10,13-16H,3-6,11-12H2,1-2H3 |
InChI Key |
XPWJCNYDNCJNRV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3 |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


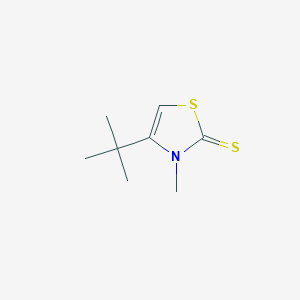
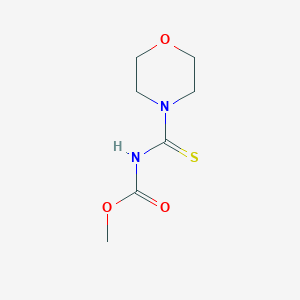
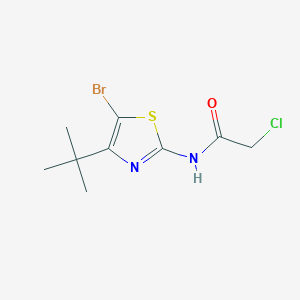
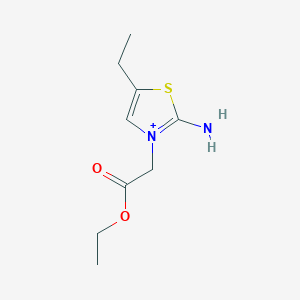
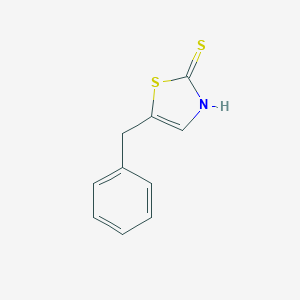
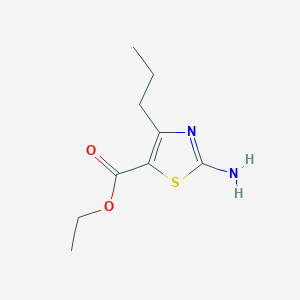
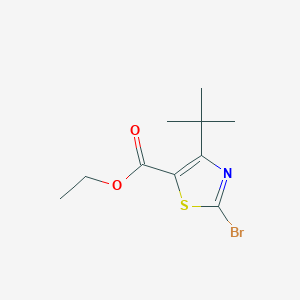
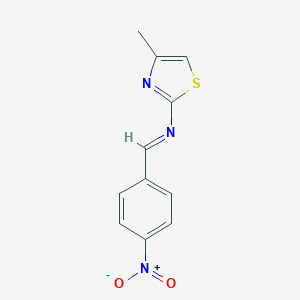
![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)
